(2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide
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Overview
Description
2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoline core structure, which is known for its diverse biological activities and potential therapeutic applications. This compound is of significant interest in medicinal chemistry due to its potential as an inhibitor of various enzymes and its role in drug development.
Preparation Methods
The synthesis of 2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE involves several steps. One common method includes the reaction of 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline-1-ylidene)-hydrazinocarbothioamides with α-halocarbonyl compounds such as ethyl bromocetate and 2-bromoacetophenone derivatives . This reaction yields a series of novel thiazolidin-4-ones and pyrroloquinoline derivatives. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.
Chemical Reactions Analysis
2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents, leading to the formation of diverse derivatives. Common reagents used in these reactions include α-halocarbonyl compounds, bromocetate, and acetophenone derivatives. The major products formed from these reactions are thiazolidin-4-ones and pyrroloquinoline derivatives.
Scientific Research Applications
2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of blood clotting factors Xa and XIa, making it a candidate for anticoagulant drug development.
Biological Research: The compound’s ability to inhibit specific enzymes makes it valuable in studying enzyme mechanisms and developing enzyme inhibitors.
Industrial Applications: Its derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as blood clotting factors Xa and XIa. The compound binds to the active sites of these enzymes, inhibiting their activity and preventing blood clot formation . This inhibition is achieved through the formation of stable complexes with the enzymes, blocking their catalytic functions.
Comparison with Similar Compounds
Similar compounds to 2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE include:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit various biological activities, including antimicrobial and antitumor properties.
Pyrroloquinoline derivatives: These derivatives are known for their diverse pharmacological activities and are used in drug development for various therapeutic areas. The uniqueness of 2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE lies in its specific structure, which allows it to inhibit blood clotting factors effectively, making it a promising candidate for anticoagulant therapy.
Properties
Molecular Formula |
C15H17N5O |
---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
1-[(2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)imino]guanidine |
InChI |
InChI=1S/C15H17N5O/c1-8-7-15(2,3)20-12-9(8)5-4-6-10(12)11(13(20)21)18-19-14(16)17/h4-7,21H,1-3H3,(H3,16,17) |
InChI Key |
HMGUWOQNOOQTKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=NC(=N)N)(C)C |
Origin of Product |
United States |
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